molecular formula C9H11N B15160721 2-methyl-6-[(Z)-prop-1-enyl]pyridine

2-methyl-6-[(Z)-prop-1-enyl]pyridine

Cat. No.: B15160721
M. Wt: 133.19 g/mol
InChI Key: MQXVXWCUFWOEAG-HYXAFXHYSA-N
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Description

2-methyl-6-[(Z)-prop-1-enyl]pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at the second position and a (Z)-prop-1-enyl group at the sixth position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[(Z)-prop-1-enyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with an appropriate alkene under specific conditions to introduce the (Z)-prop-1-enyl group. This reaction typically requires the use of a catalyst, such as palladium or nickel, and may involve a Heck coupling reaction or a similar cross-coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol as the solvent can produce 2-methylpyridines efficiently .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[(Z)-prop-1-enyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrogenated pyridine derivatives.

Scientific Research Applications

2-methyl-6-[(Z)-prop-1-enyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-[(Z)-prop-1-enyl]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    2-methylpyridine: Lacks the (Z)-prop-1-enyl group, making it less versatile in certain applications.

    6-[(Z)-prop-1-enyl]pyridine: Lacks the methyl group at the second position, which may affect its reactivity and properties.

    2,6-dimethylpyridine: Contains two methyl groups but lacks the (Z)-prop-1-enyl group, leading to different chemical behavior.

Uniqueness

2-methyl-6-[(Z)-prop-1-enyl]pyridine is unique due to the presence of both the methyl group and the (Z)-prop-1-enyl group, which confer distinct chemical and physical properties. This combination allows for a broader range of reactions and applications compared to similar compounds .

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

2-methyl-6-[(Z)-prop-1-enyl]pyridine

InChI

InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-7H,1-2H3/b5-3-

InChI Key

MQXVXWCUFWOEAG-HYXAFXHYSA-N

Isomeric SMILES

C/C=C\C1=CC=CC(=N1)C

Canonical SMILES

CC=CC1=CC=CC(=N1)C

Origin of Product

United States

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